N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C21H21F3N4O5 and its molecular weight is 466.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological effects, and mechanisms of action based on diverse research findings.
- Molecular Formula : C21H21F3N4O5
- Molecular Weight : 466.41 g/mol
- CAS Number : Not specified in the sources but can be referenced as CB91536413 .
Research indicates that compounds similar to this compound may exhibit their biological effects through various pathways:
- Radical Scavenging : The compound may act as a radical trapping agent, which is crucial in mitigating oxidative stress in cells. This mechanism is essential for protecting cellular components from damage during conditions like hepatocarcinogenesis .
- Apoptosis Induction : Similar compounds have shown the ability to selectively induce apoptosis in preneoplastic cells while inhibiting proliferation. This selective action suggests a potential therapeutic role in cancer prevention .
Anticancer Properties
Several studies have highlighted the anticancer potential of related compounds:
- Inhibition of Hepatocarcinogenesis : Compounds derived from phenyl N-tert-butyl nitrone have demonstrated significant inhibition of hepatocellular carcinoma development in animal models by enhancing apoptosis in preneoplastic lesions .
- Selectivity Index : Compounds with similar structures have been reported to possess high selectivity indices against cancer cell lines, indicating their potential as targeted therapies .
Antiviral Activity
Recent findings suggest that derivatives of this compound may also possess antiviral properties:
- Ebola Virus Entry Inhibition : Some synthesized compounds related to this class have shown effective inhibition of Ebola virus entry into cells by targeting the Niemann-Pick C1 (NPC1) protein . This suggests that this compound could be explored for antiviral applications.
Study 1: Hepatocarcinogenesis Model
In a controlled study involving male Wistar rats fed a choline-deficient diet, various derivatives of N-tert-butyl nitrone were administered. The results indicated a marked reduction in preneoplastic lesions and oxidative injury markers in treated groups compared to controls. The most effective derivative was found to enhance apoptosis while inhibiting cell proliferation significantly .
Study 2: Antiviral Efficacy
A study assessed the antiviral efficacy of compounds structurally related to this compound against Ebola virus. Compounds displayed submicromolar activity with minimal cytotoxicity towards HeLa cells. The mechanism was attributed to the inhibition of viral entry at the NPC1 level .
Data Summary Table
Property/Activity | Value/Description |
---|---|
Molecular Formula | C21H21F3N4O5 |
Molecular Weight | 466.41 g/mol |
CAS Number | CB91536413 |
Anticancer Activity | Inhibits hepatocarcinogenesis |
Apoptosis Induction | Enhances apoptosis in preneoplastic lesions |
Antiviral Activity | Inhibits Ebola virus entry |
Selectivity Index | High (compared to standard antiviral drugs) |
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O5/c1-20(2,3)25-19(29)17-8-12-6-4-5-7-13(12)11-26(17)18-15(27(30)31)9-14(21(22,23)24)10-16(18)28(32)33/h4-7,9-10,17H,8,11H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITBOECONUCGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.